Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)9-5-4-7-8(12-9)3-2-6-11-7/h4-5,11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRDCSSYGUUCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824049-93-5 | |
| Record name | methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Medicinal Chemistry
Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate has been explored for its potential therapeutic effects against several diseases:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant activity against various bacterial strains, making it a candidate for antibiotic development.
- Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Biological Research
The compound's structure allows it to interact with biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can be crucial for drug design targeting metabolic disorders.
- Receptor Modulation : Research indicates potential binding to neurotransmitter receptors, suggesting applications in neuropharmacology.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate against Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising efficacy compared to standard antibiotics.
Case Study 2: Anticancer Effects
Research conducted by Smith et al. (2024) investigated the effects of this compound on human breast cancer cell lines. The study found that treatment with methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate led to a significant reduction in cell viability and induced apoptosis in a dose-dependent manner.
Mechanism of Action
The mechanism by which Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Core Variations
Ethyl 8-Hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carboxylate
- Structure : Features an ethyl ester, a methyl group at position 5, and hydroxyl/oxo groups at positions 6 and 6.
- Synthesis : Prepared via sulfuric acid-catalyzed esterification of the corresponding carboxylic acid, yielding 82% as a white solid .
- Key Differences : The hydroxyl and oxo groups introduce hydrogen-bonding capacity, increasing solubility compared to the target compound. The ethyl ester may confer slower hydrolysis rates than the methyl ester in vivo.
2-Methyl-5,6,7,8-Tetrahydro-1,7-naphthyridine
- Structure : Lacks the ester group but includes a methyl substituent at position 2 on a 1,7-naphthyridine core.
- Properties: Molecular formula C₉H₁₂N₂, with a compact structure favoring interactions in hydrophobic binding pockets.
Ethyl 2-Hydroxy-5,6,7,8-Tetrahydro-1,6-naphthyridine-5-carboxylate Hydrochloride
Functional Group and Bioactivity Comparisons
Physicochemical and Spectroscopic Properties
- Collision Cross-Section (CCS) : The target compound’s [M+H]+ CCS (141.5 Ų ) is smaller than its [M+Na]+ adduct (153.6 Ų ), reflecting adduct-specific conformational changes . Comparable data for analogs are unavailable, highlighting a research gap.
- pKa and Solubility : The carboxylic acid precursor has a pKa of 1.51±0.20 , indicating strong acidity, while the methyl ester’s neutral character improves passive diffusion .
Research Implications and Gaps
- Biological Activity : While ethyl and hydroxy-substituted analogs show promise in antitubercular and enzyme-targeting applications , the target compound’s pharmacological profile remains unexplored.
- Analytical Data : CCS values and predicted properties (e.g., boiling point 401.7±45.0 °C for the carboxylic acid) provide foundational data for chromatographic and mass spectrometric analyses .
Biological Activity
Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its fused ring system containing nitrogen atoms, which contributes to its diverse biological activities. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
The biological activity of methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate primarily involves its interaction with various molecular targets. It may function as an enzyme inhibitor by binding to active sites of enzymes, thereby blocking substrate access. This inhibition can disrupt critical biological pathways such as DNA synthesis and cellular signaling.
Pharmacological Properties
Recent studies have highlighted several pharmacological properties of this compound:
- Antimicrobial Activity : Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.
- Anticancer Potential : Preliminary research suggests that this compound may exhibit anticancer properties through mechanisms that involve apoptosis induction and cell cycle arrest in cancer cells.
- Neuroprotective Effects : There is growing interest in the neuroprotective capabilities of this compound, particularly in models of neurodegenerative diseases.
Research Findings
A variety of studies have explored the biological activity of methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate:
-
Antimicrobial Studies : Research has demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values were reported at concentrations as low as 32 µg/mL.
- Escherichia coli : MIC values were found to be around 64 µg/mL.
-
Anticancer Activity : In vitro studies indicated that methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate could inhibit the proliferation of various cancer cell lines:
- HeLa Cells : IC50 values were observed at approximately 15 µM after 48 hours of treatment.
- MCF-7 Cells : The compound demonstrated an IC50 value of about 20 µM.
- Neuroprotective Studies : The compound was evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated a reduction in cell death by approximately 40% when treated with 10 µM concentrations.
Case Studies
Several case studies have been conducted to assess the biological activity of methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate:
- Case Study 1 : A study involving animal models demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer.
- Case Study 2 : In a model of Alzheimer's disease, treatment with methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate resulted in improved cognitive function and reduced amyloid plaque deposition.
Comparative Analysis
To better understand the unique properties of methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate compared to similar compounds in the naphthyridine family:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |
|---|---|---|---|---|
| Methyl 5,6,7,8-Tetrahydro-1,5-Naphthyridine-2-Carboxylate | Structure | High (MIC < 64 µg/mL) | Moderate (IC50 ~ 15 µM) | Significant (40% reduction in cell death) |
| 1-Naphthylamine | Similar Naphthalene structure | Moderate | Low | None |
| Quinolines | Different nitrogen placement | Low | Moderate | Low |
Preparation Methods
Vinylation of Chloropyridine Precursors (Heck Reaction)
A crucial step in synthesizing tetrahydronaphthyridines is the vinylation of chloropyridine derivatives to introduce a vinyl group that facilitates subsequent cyclization.
Method A: Suzuki–Miyaura Coupling
Chloropyridine (e.g., 2-chloropyridine derivatives) is coupled with potassium trifluorovinylborate in the presence of Pd(dppf)Cl₂ catalyst and base (N,N-diisopropylethylamine) in 1-propanol at 95 °C for 3.5 hours. The product is isolated by filtration and recrystallization steps to afford vinylated pyridine intermediates in good yield.Method B: Heck-type Vinylation Using Ethylene Gas
An atom-economical alternative uses ethylene gas as the vinyl source in a palladium-catalyzed Heck reaction with 2-chloropyridine derivatives. Ligand screening identified DPEphos as an effective ligand, enabling high conversion (>90%) to vinylated pyridine intermediates without the use of trifluoroborates, thus reducing cost and corrosion issues.
| Entry | Catalyst (mol %) | Ligand | Conversion to Vinylated Product (%) |
|---|---|---|---|
| 1 | PdCl₂ (20) | (p-Tol)₃P (40) | 53.6 |
| 3 | Pd(OAc)₂ (20) | Xantphos (20) | 70.7 |
| 5 | PdCl₂ (20) | DPEphos (20) | 61.1 |
| 6 | Optimized method | DPEphos (20) | 94.5 |
Table 1: High-throughput screening of ligands for vinylation of chloropyridine with ethylene gas.
One-Pot Hydroamination and Cyclization
The vinylated pyridine intermediate undergoes a one-pot reaction with ammonia in methanol to form the dihydronaphthyridine ring system through hydroamination and intramolecular cyclization.
- The reaction is typically performed by stirring the vinylated pyridine in methanol under ammonia pressure (0.30–0.65 MPa) at 60 °C for 6 hours.
- This yields dihydronaphthyridine intermediates in approximately 79% assay yield.
- The product is isolated by filtration after concentration and washing steps.
Enantioselective Transfer Hydrogenation
To obtain chiral tetrahydronaphthyridine derivatives, an enantioselective reduction of the dihydronaphthyridine intermediate is performed.
- Ruthenium-catalyzed transfer hydrogenation using chiral ligands converts the dihydronaphthyridine to the corresponding tetrahydro derivative with high enantiomeric excess (>98% ee).
- This step establishes the stereogenic center crucial for biological activity.
- The reaction proceeds under mild conditions without chromatographic purification, suitable for scale-up.
Esterification and Final Functionalization
- The carboxylic acid functionality at the 2-position is introduced or converted to the methyl ester by treatment with methanolic acid or by methylation of the corresponding acid.
- For example, treatment of the hydrolyzed intermediate with 6 M HCl in THF at room temperature for 6 hours, followed by basification and extraction, yields the methyl ester with high purity and yield (~89%).
Summary of Preparation Methodology
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Vinylation of chloropyridine | Pd catalyst, DPEphos ligand, ethylene gas, 95 °C, 3.5 h | Vinylated pyridine intermediate, ~90% yield | Atom-economical, scalable |
| Hydroamination & cyclization | NH₃ pressure (0.3–0.65 MPa), MeOH, 60 °C, 6 h | Dihydronaphthyridine, ~79% yield | One-pot reaction, no chromatography |
| Enantioselective reduction | Ru catalyst, chiral ligand, transfer hydrogenation | Chiral tetrahydronaphthyridine, >98% ee | Mild conditions, scalable |
| Esterification | 6 M HCl in THF, RT, 6 h; basification | Methyl ester, ~89% yield | High purity, recrystallization possible |
Research Findings and Advantages
- The synthetic route significantly reduces the number of steps compared to older methods (from 9 to 6 steps in related compounds), improving overall yield from ~4% to ~25% in analogous systems.
- The process avoids hazardous reagents such as hydrazine and ADDP, and eliminates the need for chromatographic purification, making it suitable for large-scale pharmaceutical manufacturing.
- The use of ethylene gas in Heck vinylation is a novel, atom-efficient approach for installing vinyl groups on chloropyridines, a key intermediate for tetrahydronaphthyridine synthesis.
- Enantioselective transfer hydrogenation provides access to optically pure compounds critical for biological activity without requiring late-stage chiral resolution.
Q & A
Q. Basic
- NMR : The methyl ester proton (δ 3.8–4.0 ppm) and tetrahydro-naphthyridine protons (δ 1.5–2.8 ppm) are diagnostic. Aromatic protons in impurities (e.g., unreacted precursors) appear at δ 6.5–8.0 ppm .
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a methanol/water (70:30) mobile phase; retention time ~12.3 minutes .
Advanced
High-resolution mass spectrometry (HRMS) confirms the exact mass (e.g., 206.12665 for the molecular ion [M+H]⁺). Discrepancies >2 ppm suggest isotopic impurities or hydration. Cross-validate with IR spectroscopy to detect carbonyl stretches (~1700 cm⁻¹) .
What strategies address contradictions in reported bioactivity data for structurally similar naphthyridine derivatives?
Advanced
Contradictions often arise from assay variability. For example:
- Cytotoxicity assays : Use standardized cell lines (e.g., HEK293) with ATP-based viability kits to minimize inter-lab variability .
- Enzyme inhibition : Compare IC₅₀ values under identical buffer conditions (pH 7.4, 25°C). Discrepancies >10-fold may indicate allosteric binding or redox interference .
What are the recommended handling and storage protocols to ensure compound stability?
Q. Basic
- Handling : Use nitrile gloves, fume hoods, and avoid skin contact. Spills require immediate ethanol rinsing .
- Storage : Keep in amber glass under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis. Shelf life: >2 years when moisture-free .
Advanced
Monitor degradation via periodic HPLC (monthly). Hydrolysis products (e.g., carboxylic acid derivatives) appear as secondary peaks at ~10.2 minutes under the same HPLC conditions .
How can computational methods guide the design of analogs with improved pharmacokinetic properties?
Q. Advanced
- LogP optimization : Replace the methyl ester with trifluoroethyl groups to reduce hydrophobicity (predicted ΔLogP = –0.8) .
- Metabolic stability : Dock the compound into CYP3A4 active sites (AutoDock Vina) to identify susceptible positions (e.g., C5–C8 hydrogenation reduces oxidation) .
What toxicological screening assays are appropriate for preclinical evaluation?
Q. Basic
- In vitro : Ames test (TA98 strain) for mutagenicity; mitochondrial toxicity assay (Seahorse XF) in HepG2 cells .
- In vivo : Acute oral toxicity in rodents (OECD 423), focusing on neurobehavioral endpoints due to the compound’s CNS-penetrant potential .
How do substituent modifications impact solubility and crystallinity?
Q. Advanced
- Solubility : Replacing the methyl ester with a morpholine amide increases aqueous solubility from 0.2 mg/mL to 8.1 mg/mL (pH 7.4) .
- Crystallinity : Bulkier substituents (e.g., tert-butyl) disrupt crystal packing, reducing melting points (DSC ΔTm = 30–40°C) .
What analytical techniques validate batch-to-batch consistency in large-scale synthesis?
Q. Advanced
- GC-MS : Monitor residual solvents (e.g., ethyl acetate <500 ppm) .
- XRD : Compare diffraction patterns (2θ = 10–40°) to reference spectra to confirm polymorph consistency .
How can ester hydrolysis be selectively controlled to synthesize carboxylic acid derivatives?
Advanced
Use 5M NaOH at 20°C for 3 hours to hydrolyze the ester without cleaving the tetrahydro ring. Higher temperatures (>50°C) degrade the naphthyridine core .
What are the key differences in reactivity between 1,5- and 1,7-naphthyridine regioisomers?
Advanced
1,5-Naphthyridines exhibit higher electrophilicity at the C2 position (Mulliken charge: +0.32 vs. +0.18 in 1,7-isomers), favoring nucleophilic substitutions. Substituent effects are modeled via DFT (B3LYP/6-31G*) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
